molecular formula C14H20N4O4S B7152879 N-(2-tert-butylpyrazol-3-yl)-5-(dimethylsulfamoyl)furan-3-carboxamide

N-(2-tert-butylpyrazol-3-yl)-5-(dimethylsulfamoyl)furan-3-carboxamide

Cat. No.: B7152879
M. Wt: 340.40 g/mol
InChI Key: FLGVELWPLMQBNB-UHFFFAOYSA-N
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Description

N-(2-tert-butylpyrazol-3-yl)-5-(dimethylsulfamoyl)furan-3-carboxamide: is a complex organic compound that features a pyrazole ring, a furan ring, and a sulfamoyl group

Properties

IUPAC Name

N-(2-tert-butylpyrazol-3-yl)-5-(dimethylsulfamoyl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4S/c1-14(2,3)18-11(6-7-15-18)16-13(19)10-8-12(22-9-10)23(20,21)17(4)5/h6-9H,1-5H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGVELWPLMQBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CC=N1)NC(=O)C2=COC(=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylpyrazol-3-yl)-5-(dimethylsulfamoyl)furan-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a diketone.

    Introduction of the tert-butyl group: This step involves the alkylation of the pyrazole ring using tert-butyl halides under basic conditions.

    Synthesis of the furan ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Attachment of the sulfamoyl group: This step involves the reaction of the furan ring with a sulfamoyl chloride in the presence of a base.

    Formation of the carboxamide group: This can be achieved by reacting the intermediate compound with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butylpyrazol-3-yl)-5-(dimethylsulfamoyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-tert-butylpyrazol-3-yl)-5-(dimethylsulfamoyl)furan-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.

    Biological Studies: It may be used in studies investigating its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of N-(2-tert-butylpyrazol-3-yl)-5-(dimethylsulfamoyl)furan-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-tert-butylpyrazol-3-yl)-5-(methylsulfamoyl)furan-3-carboxamide
  • N-(2-tert-butylpyrazol-3-yl)-5-(ethylsulfamoyl)furan-3-carboxamide
  • N-(2-tert-butylpyrazol-3-yl)-5-(propylsulfamoyl)furan-3-carboxamide

Uniqueness

N-(2-tert-butylpyrazol-3-yl)-5-(dimethylsulfamoyl)furan-3-carboxamide is unique due to the presence of the dimethylsulfamoyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with enhanced activity or selectivity.

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